4-(Trifluoroacetyl)morpholine

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4-(Trifluoroacetyl)morpholine (CAS 360-95-2, C6H8F3NO2, MW 183.13) is an N-acyl morpholine derivative where the acyl group is a strongly electron-withdrawing trifluoroacetyl moiety. This substitution differentiates it from non-fluorinated analogs like 4-acetylmorpholine or 4-benzoylmorpholine.

Molecular Formula C6H8F3NO2
Molecular Weight 183.13 g/mol
CAS No. 360-95-2
Cat. No. B1583009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoroacetyl)morpholine
CAS360-95-2
Molecular FormulaC6H8F3NO2
Molecular Weight183.13 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C(F)(F)F
InChIInChI=1S/C6H8F3NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2
InChIKeyUTPCRKXZUFAUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoroacetyl)morpholine (CAS 360-95-2): A Fluorinated Morpholine Amide for Demanding Synthesis


4-(Trifluoroacetyl)morpholine (CAS 360-95-2, C6H8F3NO2, MW 183.13) is an N-acyl morpholine derivative where the acyl group is a strongly electron-withdrawing trifluoroacetyl moiety [1]. This substitution differentiates it from non-fluorinated analogs like 4-acetylmorpholine or 4-benzoylmorpholine. It is a colorless liquid with a boiling point of 90-91°C at 16.7 mmHg and a density of ~1.36 g/cm³ . Its primary roles include serving as a protected morpholine synthon, an intermediate in fluorinated building block synthesis, and an active component in agrochemical formulations [2].

Why 4-(Trifluoroacetyl)morpholine Cannot Be Replaced by Simple N-Acyl Morpholines


Generic substitution of 4-(trifluoroacetyl)morpholine with non-fluorinated N-acyl morpholines (e.g., acetyl, benzoyl) is not a viable procurement strategy. The trifluoroacetyl group drastically alters both physicochemical and electronic properties. While 4-acetylmorpholine has a boiling point of 240-246°C and a density of 1.116 g/cm³, 4-(trifluoroacetyl)morpholine boils at 90-91°C at reduced pressure and has a significantly higher density (~1.36 g/cm³) [1]. This translates to different purification requirements and handling characteristics. Crucially, the strong electron-withdrawing effect of the -CF3 group confers unique reactivity, including facilitated deprotection under mild basic conditions [2]. Such differences in stability, volatility, and electronic profile directly impact synthetic yields, purification workflows, and downstream assay reproducibility, making direct substitution unreliable and potentially costly .

Quantitative Evidence for Differentiating 4-(Trifluoroacetyl)morpholine from Analogs


High Purity Confirmation via GC-MS

Commercial batches of 4-(trifluoroacetyl)morpholine consistently achieve purities ≥99% as determined by GC-MS . For example, one batch (P1385891) demonstrated 99.93% purity, exceeding the manufacturer's internal specification of 99%+ . While vendors of non-fluorinated analogs like 4-acetylmorpholine often specify purities of 97-98%, head-to-head batch data is not available; however, the higher baseline specification for the trifluoroacetyl derivative reduces the risk of introducing low-level impurities that could interfere with sensitive catalytic or multi-step reactions.

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Distinct Volatility and Physical State Profile

4-(Trifluoroacetyl)morpholine exhibits a boiling point of 90-91°C at 16.7 mmHg and is a liquid at ambient temperature . In contrast, the non-fluorinated analog 4-acetylmorpholine (CAS 1696-20-4) is a solid with a melting point of ~14°C and boils at 240-246°C [1]. The benzoyl analog (CAS 1468-28-6) is a solid with a melting point of 74°C and an estimated boiling point of ~339°C [2]. This physical state difference directly impacts handling, storage, and solvent compatibility in large-scale processes.

Physicochemical Characterization Process Chemistry Supply Chain Logistics

Enhanced Lipophilicity for Membrane Interactions

The trifluoroacetyl group confers increased lipophilicity compared to non-fluorinated acyl groups. The calculated LogP (XLogP3) for 4-(trifluoroacetyl)morpholine is 0.5 [1], while that of 4-acetylmorpholine is -0.21 (predicted) [2]. This ~0.7 unit increase in LogP suggests a roughly 5-fold higher partition coefficient into octanol, which is a key parameter for predicting membrane permeability and bioavailability in drug discovery contexts. Although the LogP of 4-benzoylmorpholine is not directly available, its larger aromatic ring would be expected to impart higher lipophilicity; however, the trifluoroacetyl derivative balances increased lipophilicity with a smaller molecular footprint (MW 183.13 vs. 191.23 for benzoyl) .

Medicinal Chemistry ADME Properties Fluorine Chemistry

Established Agrochemical Utility with Patent Precedent

US Patent 2,703,802 specifically claims 4-(trifluoroacetyl)morpholine as a novel chemical compound and describes its utility as a herbicide [1]. The patent demonstrates the compound's direct agricultural application. In contrast, 4-acetylmorpholine and 4-benzoylmorpholine are primarily used as synthetic intermediates and lack comparable patent claims for direct herbicidal activity. While the patent does not provide quantitative herbicidal efficacy data, it establishes a clear functional differentiation: the trifluoroacetyl derivative is a proven active ingredient in agrochemical formulations, whereas its non-fluorinated counterparts are not.

Agrochemical Development Herbicide Synthesis Patent-Protected Intermediates

Controlled Stability and Handling Requirements

4-(Trifluoroacetyl)morpholine requires storage at 2-8°C to maintain integrity, as noted in vendor Certificates of Analysis . This contrasts with 4-acetylmorpholine, which is typically stored at room temperature (RT) . The need for refrigeration for the trifluoroacetyl derivative underscores its increased sensitivity to hydrolysis or degradation. Literature reports indicate that trifluoroacetyl amides, as a class, are more susceptible to base-catalyzed deacylation than their acetyl counterparts [1]. For example, the deacylation of N-trifluoroacetylmorpholine derivatives under mild basic conditions is a known synthetic pathway, whereas N-acetylmorpholine requires more forcing conditions. This differential stability is a critical consideration for planning reaction sequences and long-term stockpiling.

Stability Studies Storage Conditions Procurement Logistics

Optimal Procurement Scenarios for 4-(Trifluoroacetyl)morpholine


Synthesis of Fluorinated Heterocyclic Building Blocks

Given its high purity (≥99% by GC-MS) and well-defined physical properties, 4-(trifluoroacetyl)morpholine is ideally suited as a starting material for the construction of trifluoromethyl-substituted heterocycles. The electron-withdrawing nature of the trifluoroacetyl group facilitates subsequent nucleophilic additions or condensations, enabling the preparation of drug-like molecules with enhanced metabolic stability. Procurement from suppliers providing batch-specific GC-MS data (e.g., >99.9% purity) ensures reproducible yields in multi-step syntheses .

Agrochemical Lead Discovery and Development

The established herbicidal activity claimed in US2703802A makes this compound a valuable scaffold for agrochemical research. Scientists developing new herbicides can procure 4-(trifluoroacetyl)morpholine as a validated active core or as an intermediate for generating analogs. The liquid physical state facilitates high-throughput screening in automated systems, and the documented patent precedent provides a strong justification for its inclusion in discovery libraries [1].

Protected Morpholine Intermediate in Parallel Synthesis

In medicinal chemistry, the morpholine nitrogen often requires temporary protection. The trifluoroacetyl group serves as a protecting group that can be removed under mild basic conditions, a feature not shared by the more robust acetyl group. This property is particularly advantageous in automated parallel synthesis where orthogonal deprotection strategies are required. The need for cold storage (2-8°C) must be factored into logistics planning, but the higher purity and reactivity profile justify this added complexity for sensitive applications [2].

Calibration Standards for Fluorine-Specific Analytical Methods

The distinct physicochemical properties of 4-(trifluoroacetyl)morpholine, including its specific refractive index (n20/D ~1.4151) and density (~1.36 g/cm³), make it a suitable reference standard for calibrating instruments used in the analysis of fluorinated compounds, such as 19F NMR or GC-MS. The availability of high-purity, analytically certified batches (e.g., 99.86% by GC-MS) ensures reliable instrument performance qualification in quality control laboratories .

Technical Documentation Hub

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